7-[(3-chlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4, 3-h]purine-6,8-dione
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Overview
Description
7-[(3-chlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound with a unique structure that includes a triazino-purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-chlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might start with the chlorination of a benzyl compound, followed by a series of nucleophilic substitutions and cyclization reactions to form the triazino-purine core.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
7-[(3-chlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could produce various halogenated or alkylated derivatives.
Scientific Research Applications
7-[(3-chlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 7-[(3-chlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-chlorophenyl)methyl]-3-methyl-8-(2-phenylethylthio)purine-2,6-dione
- 7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-phenylethylthio)purine-2,6-dione
- 3-methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione
Uniqueness
What sets 7-[(3-chlorophenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione apart from similar compounds is its specific substitution pattern and the presence of the triazino-purine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-9-7-22-12-13(18-15(22)20-19-9)21(2)16(25)23(14(12)24)8-10-4-3-5-11(17)6-10/h3-6H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLTZPGRRBVVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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